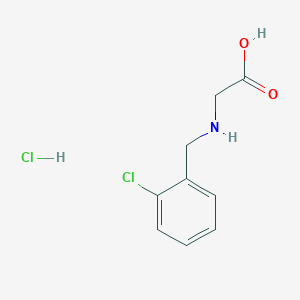
2-((2-Chlorobenzyl)amino)acetic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chlorobenzyl)amino)acetic acid hydrochloride is an organic compound that features a chlorobenzyl group attached to an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)amino)acetic acid hydrochloride typically involves the reaction of 2-chlorobenzylamine with glycine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzylamine and glycine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid to facilitate the formation of the hydrochloride salt.
Procedure: The 2-chlorobenzylamine is added to a solution of glycine in water, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and dried.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Chlorobenzyl)amino)acetic acid hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((2-Chlorobenzyl)amino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((2-Bromobenzyl)amino)acetic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine.
2-((2-Fluorobenzyl)amino)acetic acid hydrochloride: Contains a fluorine atom in place of chlorine.
2-((2-Methylbenzyl)amino)acetic acid hydrochloride: Features a methyl group instead of chlorine.
Uniqueness
2-((2-Chlorobenzyl)amino)acetic acid hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific chemical reactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-7(8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGXUENSINCMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B8088385.png)
![11-[2-(Methylamino)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088390.png)
![(1S,9aR)-1-[(Piperazin-1-yl)methyl]-octahydro-1H-quinolizine trihydrochloride](/img/structure/B8088393.png)




![2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B8088420.png)
![2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B8088435.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B8088447.png)
![1-[2-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-oxoethyl]-2,5-dimethylpyridinium (Br-)](/img/structure/B8088453.png)

![potassium;2-(9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetate](/img/structure/B8088474.png)

